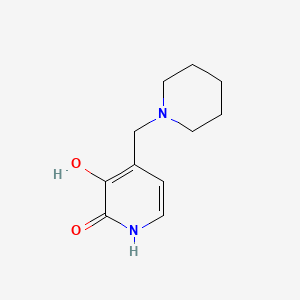

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)-

Description

The compound 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- belongs to the hydroxypyridinone family, characterized by a pyridine ring with a hydroxyl substituent and a ketone group. Its structure includes a 3-hydroxy group and a 4-(1-piperidinylmethyl) side chain, which differentiates it from simpler hydroxypyridinones.

The 2(1H)-pyridinone scaffold is widely studied due to its presence in natural products and synthetic bioactive compounds. For example, YL-0919 [(1-(1-benzyl-4-hydroxypiperidin-4-ylmethyl)-2(1H)-pyridinone hydrochloride], a close analogue, acts as a serotonin reuptake inhibitor and 5-HT1A agonist, demonstrating the pharmacological versatility of this structural class .

Properties

IUPAC Name |

3-hydroxy-4-(piperidin-1-ylmethyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-10-9(4-5-12-11(10)15)8-13-6-2-1-3-7-13/h4-5,14H,1-3,6-8H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFECZMZYJKKZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C(=O)NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450894 | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153112-29-9 | |

| Record name | 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- typically involves the reaction of a pyridinone derivative with a piperidinylmethyl halide under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyridinone, followed by nucleophilic substitution with the piperidinylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperidinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-oxo-4-(1-piperidinylmethyl)-2(1H)-pyridinone.

Reduction: Formation of 3-hydroxy-4-(1-piperidinylmethyl)-2(1H)-pyridinone.

Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- is a heterocyclic compound featuring a pyridinone core, with a hydroxy group at the 3-position and a piperidinylmethyl group at the 4-position. It is also known as JNJ-31020028 and has the molecular formula and a molecular weight of 208.26 g/mol. The CAS number for this compound is 153112-29-9 .

Scientific Research Applications

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- has several applications in scientific research:

- Chemistry It is used as a building block for synthesizing more complex heterocyclic compounds.

- Biology It is investigated for its potential as an enzyme inhibitor because of its ability to interact with the active sites of enzymes.

- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

- Industry It is utilized in developing advanced materials like polymers and coatings, due to its unique chemical properties.

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- exhibits significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.

Antimicrobial Activity Research indicates that 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- exhibits promising antimicrobial properties. In vitro studies have shown it can inhibit the growth of various bacterial strains, with compounds showing substantial antibacterial effects with minimal inhibitory concentrations (MIC) below 25 μM.

Anti-inflammatory and Analgesic Properties The compound has been evaluated for its anti-inflammatory and analgesic effects. Its structural features allow it to interact effectively with biological targets involved in inflammation. The hydroxyl and piperidinylmethyl groups enhance binding affinity to key receptors and enzymes involved in pain pathways, potentially inhibiting the production of pro-inflammatory cytokines.

Acetylcholinesterase Inhibition Research focuses on the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that JNJ-31020028 may inhibit acetylcholinesterase activity, contributing to increased levels of acetylcholine in synaptic clefts, thus enhancing cholinergic transmission.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site and preventing substrate access. The hydroxy and piperidinylmethyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among hydroxypyridinone derivatives influence their biological activity, solubility, and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations:

Substituent Impact: The 4-piperidinylmethyl group in the target compound increases molecular weight and lipophilicity compared to simpler derivatives (e.g., 3-hydroxy-2(1H)-pyridinone), enhancing blood-brain barrier penetration for CNS-targeted applications . YL-0919’s benzyl-piperidinyl group further amplifies receptor binding affinity, demonstrating how bulkier substituents improve selectivity for neurological targets .

Pharmacological Divergence: Hydroxypyridinones with metal-chelating properties (e.g., VO(dmpp)2) are optimized for metabolic applications, while the target compound’s piperidine moiety suggests neurological activity . Tautomerism in simpler derivatives (e.g., 3-hydroxy-2(1H)-pyridinone) may reduce stability, whereas the target compound’s substituents likely stabilize its active form .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | Target Compound | 3-Hydroxy-2(1H)-pyridinone | YL-0919 | VO(dmpp)2 |

|---|---|---|---|---|

| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~0.2 | ~2.8 | ~1.0 (due to metal) |

| Solubility | Low in water, soluble in DMSO | High in polar solvents | Moderate in organic solvents | Poor aqueous solubility |

| pKa | ~9.5 (OH group) | ~8.9 | ~9.1 (OH), ~7.4 (amine) | N/A |

The target compound’s piperidinylmethyl group balances hydrophilicity and lipophilicity, optimizing it for oral bioavailability. Metal complexes like VO(dmpp)2 exhibit poor solubility but enhanced stability in biological systems .

Biological Activity

2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)-, also known as JNJ-31020028, is a heterocyclic compound with significant biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and analgesic effects, along with insights into its mechanism of action and synthesis.

Chemical Structure and Properties

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

- CAS Number : 153112-29-9

The compound features a pyridinone core with a hydroxyl group and a piperidinylmethyl substituent, which enhances its biological activity compared to simpler pyridones.

Antimicrobial Activity

Research indicates that 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Study Findings : A series of derivatives were tested for antimicrobial activity, revealing that compounds similar to JNJ-31020028 showed substantial antibacterial effects with minimal inhibitory concentrations (MIC) below 25 μM .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory and analgesic effects. Its structural features allow it to interact effectively with biological targets involved in inflammation:

- Mechanism of Action : The hydroxyl and piperidinylmethyl groups enhance binding affinity to key receptors and enzymes involved in pain pathways. This interaction may inhibit the production of pro-inflammatory cytokines.

Acetylcholinesterase Inhibition

Another area of research focuses on the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's:

- Inhibition Studies : Preliminary studies suggest that JNJ-31020028 may inhibit acetylcholinesterase activity, contributing to increased levels of acetylcholine in synaptic clefts, thus enhancing cholinergic transmission .

The biological activity of 2(1H)-Pyridinone, 3-hydroxy-4-(1-piperidinylmethyl)- is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Interaction : The compound may inhibit target enzymes by occupying their active sites, preventing substrate access and subsequent reaction. This mechanism is pivotal in its antimicrobial and anti-inflammatory activities .

Synthesis Methods

The synthesis of this compound typically involves several routes:

- Basic Reaction Conditions : The reaction of a pyridinone derivative with a piperidinylmethyl halide under basic conditions (e.g., sodium hydride or potassium carbonate) is common.

- Industrial Production : Optimized methods for large-scale production include continuous flow reactors to enhance yield and minimize by-products .

Comparative Analysis with Related Compounds

A comparison table highlights the distinct features of JNJ-31020028 relative to other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2(1H)-Pyridinone | C5H5NO2 | Basic pyridinone structure |

| 3-Hydroxy-2(1H)-pyridone | C5H5NO2 | Hydroxyl substitution at position 3 |

| JNJ-31020028 | C11H16N2O2 | Piperidinylmethyl substitution enhances activity |

| Hypidone (hydrochloride) | C18H23ClN2O2 | Chloride substituent alters solubility |

The unique piperidine substitution in JNJ-31020028 significantly enhances its biological activity compared to simpler structures .

Case Studies and Research Findings

Several studies have assessed the efficacy of this compound in various biological assays:

- Antimicrobial Study : A study demonstrated that derivatives similar to JNJ-31020028 exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases .

- Inflammation Model : In animal models, the compound showed reduced inflammatory markers after administration, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-hydroxy-4-(1-piperidinylmethyl)-2(1H)-pyridinone and its derivatives?

- Methodology : Utilize base-catalyzed intramolecular cyclization of N-(3-oxoalkenyl)amides. Adjust substituents in the starting materials (e.g., phenylacetamides) to influence reaction pathways. Optimize conditions (e.g., base strength, solvent polarity) to enhance yield and purity. For example, NaOH in ethanol under reflux has been effective for similar pyridinone syntheses .

- Experimental Design : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Confirm structures via -NMR and mass spectrometry.

Q. How can spectroscopic techniques (e.g., IR, UV-Vis) characterize the structural features of this compound?

- Methodology :

- IR Spectroscopy : Identify key functional groups, such as the hydroxyl (-OH) stretch (~3200–3600 cm) and carbonyl (C=O) stretch (~1650–1700 cm). Compare with literature data for 2(1H)-pyridinone derivatives .

- UV-Vis : Analyze electronic transitions to assess conjugation effects, particularly in the presence of substituents like the piperidinylmethyl group. Use solvent-dependent studies to probe tautomeric equilibria .

Q. What are the solubility properties of this compound in common solvents?

- Methodology : Perform solubility screening in polar (e.g., water, DMSO) and nonpolar solvents (e.g., hexane, chloroform). Use UV-Vis or NMR to quantify solubility limits. Note that hydroxyl and piperidinyl groups enhance solubility in polar aprotic solvents like DMF or DMSO .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidinylmethyl substituent influence reactivity in metal coordination studies?

- Methodology :

- Potentiometric Titrations : Determine stability constants () for complexes with biologically relevant metals (e.g., Zn) at varying ionic strengths (0.15–1.00 mol L) and temperatures (288–310 K). Use UV-Vis or -NMR to monitor speciation .

- Computational Modeling : Apply DFT calculations to predict coordination geometries. Compare with crystallographic data from analogous pyridinone-metal complexes.

Q. What challenges arise in optimizing regioselectivity during functionalization of the pyridinone core?

- Methodology :

- Substituent Screening : Test directing groups (e.g., -OMe, -NH) to control electrophilic substitution at positions 3 or 4. Use kinetic studies (e.g., time-resolved NMR) to identify intermediates.

- Protection/Deprotection Strategies : Temporarily block the hydroxyl group (e.g., via silylation) to direct reactions to the piperidinylmethyl side chain .

Q. How can computational methods aid in predicting tautomeric equilibria and hydrogen-bonding interactions?

- Methodology :

- Molecular Dynamics (MD) Simulations : Model tautomerization (e.g., keto-enol equilibria) in aqueous and non-aqueous solvents. Validate with experimental IR/Raman data .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen-bond donor/acceptor sites in the pyridinone scaffold.

Data Contradictions & Resolution

Q. Discrepancies in reported stability constants for pyridinone-metal complexes: How to reconcile?

- Analysis : Variations in ionic strength, temperature, or ligand protonation states (e.g., deprotonated hydroxyl group) may explain inconsistencies. Standardize conditions (e.g., I = 0.15 mol L, T = 298 K) and use multiple techniques (potentiometry, ESI-MS) for cross-validation .

Q. Conflicting synthetic yields for intramolecular cyclization routes: What factors are critical?

- Resolution : Optimize reaction time, base concentration, and solvent polarity. For example, prolonged heating in DMF may degrade intermediates, while ethanol/NaOH combinations improve cyclization efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.